This compound can be classified as:
The synthesis of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine typically involves several key steps:
The molecular structure of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine can be analyzed based on its functional groups and stereochemistry:
4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine can participate in various chemical reactions:
The mechanism of action for 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine is primarily linked to its biological activity:
The physical and chemical properties of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine include:
The applications of 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine span various scientific fields:
Trifluoromethyl-substituted pyrazoles represent a strategically significant chemotype in antimicrobial development due to their enhanced pharmacokinetic properties and bioactivity profiles. The trifluoromethyl (–CF₃) group dramatically improves metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing effects and lipophilicity [2]. This moiety is featured in clinically established drugs spanning diverse therapeutic areas: celecoxib (anti-inflammatory), rimonabant (anti-obesity), and dutasteride (oncotherapeutic) exemplify the pharmaceutical relevance of this structural motif [2]. The bis(trifluoromethyl) configuration further amplifies these effects, creating compounds with exceptional penetration capabilities against resistant bacterial membranes. Recent studies demonstrate that 3,5-bis(trifluoromethyl) pyrazole derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive pathogens—surpassing many conventional antibiotics [2]. This potency stems from synergistic interactions between the pyrazole core’s hydrogen-bonding capacity and the trifluoromethyl groups’ ability to alter electron density distribution, enhancing target binding.
Table 1: Antimicrobial Activity of Select Trifluoromethyl Pyrazole Derivatives
Compound | S. aureus MIC (µg/mL) | Enterococcus MIC (µg/mL) | Biofilm MBEC (µg/mL) |
---|---|---|---|
Pyrazole-11 | 1 | 1 | 1 |
Pyrazole-29 | 1 | 0.5 | 1 |
Pyrazole-9 | 1 | 2 | >32 |
Pyrazole-4 | 8 | 16 | >32 |
Data compiled from antimicrobial screening studies [2]
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine (CAS 123066-64-8) has emerged as a synthetically versatile scaffold for antimicrobial development. Its molecular structure (C₁₁H₇F₆N₃, MW 295.18 g/mol) integrates two critical pharmacophores: a bis(trifluoromethyl)pyrazole ring and an aniline moiety [3] [7]. The compound’s crystalline solid form (melting point 140–142°C) and moderate DMSO solubility (≥52 mg/mL) facilitate derivatization [3]. Synthetic routes typically begin with 3′,5′-bis(trifluoromethyl)acetophenone, which undergoes condensation with 4-hydrazinobenzoic acid to form a hydrazone intermediate. Subsequent Vilsmeier–Haack formylation yields a key aldehyde precursor for reductive amination with diverse anilines [2]. This modular synthesis enables rapid generation of analogues, with reaction yields exceeding 80% for most derivatives [2].
The compound’s bioactivity profile stems from synergistic structural features:
Table 2: Impact of Aniline Substituents on Antimicrobial Activity
R Group | S. aureus MIC (µg/mL) | Relative Potency vs Unsubstituted |
---|---|---|
H | 4 | 1.0x |
4-F | 2 | 2.0x |
4-Cl | 1 | 4.0x |
4-Br | 1 | 4.0x |
4-OCH₃ | 8 | 0.5x |
4-COOH | >32 | <0.125x |
Structure-activity relationship based on reductive amination products [2]
Despite promising activity against Gram-positive ESKAPE pathogens (S. aureus, E. faecium), significant research gaps limit the clinical translation of bis(trifluoromethyl) pyrazole agents:
Gram-Negative Impermeability: Current derivatives show negligible activity against A. baumannii, P. aeruginosa, and K. pneumoniae (MIC >32 µg/mL) due to ineffective penetration of outer membranes and efflux systems [2] [5]. This represents a critical limitation as Gram-negative ESKAPE pathogens cause over 40% of nosocomial infections globally [5].
Biofilm Resistance Mechanisms: While compounds like 11 and 29 achieve MBEC values of 1 µg/mL against S. aureus biofilms [2], most derivatives remain ineffective against polysaccharide-encapsulated ESKAPE communities. Biofilm production occurs in 42.3% of clinical ESKAPE isolates, enhancing antibiotic tolerance up to 1,000-fold [5].
Structural Optimization Needs: Current SAR data lack guidance for overcoming resistance in vancomycin-resistant enterococci (VRE) and metallo-β-lactamase (MBL)-producing strains. Molecular modeling studies are needed to design inhibitors targeting novel binding pockets in resistance-conferring enzymes (e.g., PBP2a in MRSA, VanA ligase in VRE) [2] [5].
In Vivo Validation: No published data exists on pharmacokinetics or infection model efficacy for 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine derivatives. Key parameters including plasma stability, tissue distribution, and in vivo toxicity profiles remain uncharacterized despite promising in vitro results.
Table 3: Prevalence and Resistance in ESKAPE Pathogens
Pathogen | Hospital Prevalence | Key Resistance Markers | Pyrazole Derivative Efficacy |
---|---|---|---|
S. aureus | 33.4% | MRSA (57.6%), VISA | Potent (MIC 0.25–2 µg/mL) |
E. faecium | 5.5% | VRE (20%), VanA gene | Moderate (MIC 1–8 µg/mL) |
A. baumannii | 8.6% | MBL (10.3%), ESBL | None (MIC >32 µg/mL) |
P. aeruginosa | 18.6% | MBL (8.3%), Carbapenemases | None (MIC >32 µg/mL) |
Data compiled from clinical isolate characterization studies [5]
The structural tunability of the 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine scaffold presents opportunities to address these gaps through rational design: hybrid molecules incorporating siderophores could overcome Gram-negative permeability barriers, while quaternary ammonium modifications may enhance biofilm disruption. Targeted delivery systems (e.g., nanoparticle conjugates) could further improve therapeutic indices against intracellular pathogens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7